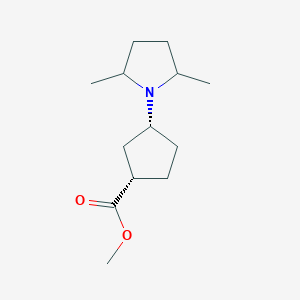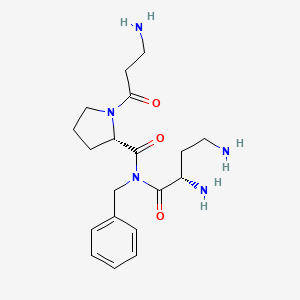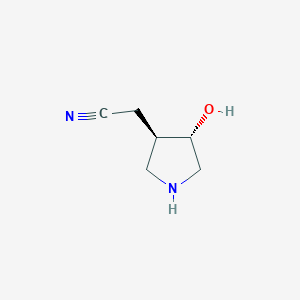
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile is a chiral compound featuring a pyrrolidine ring with a hydroxyl group and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic ring opening of aziridine-2-carboxylates, which are then converted to the desired pyrrolidine derivative . The reaction conditions often include the use of nucleophiles and specific catalysts to ensure high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines.
Aplicaciones Científicas De Investigación
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Proline: An amino acid with a pyrrolidine ring, important in protein structure.
Pyrrolidine-2,5-diones: Compounds with similar structural features and biological activities.
Uniqueness
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyl group and a nitrile group on a chiral pyrrolidine ring makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H10N2O |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile |
InChI |
InChI=1S/C6H10N2O/c7-2-1-5-3-8-4-6(5)9/h5-6,8-9H,1,3-4H2/t5-,6-/m1/s1 |
Clave InChI |
MSGNFTQKFKQAHU-PHDIDXHHSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CN1)O)CC#N |
SMILES canónico |
C1C(C(CN1)O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




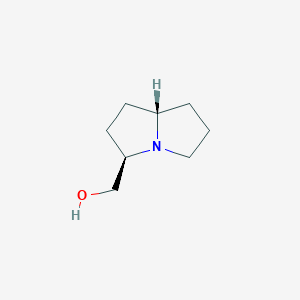
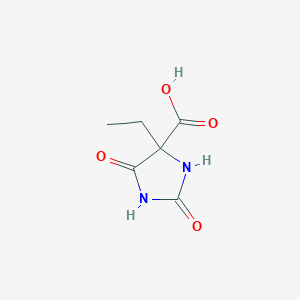




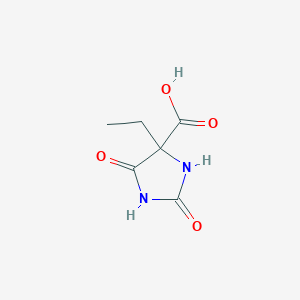
![1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid](/img/structure/B12944164.png)
